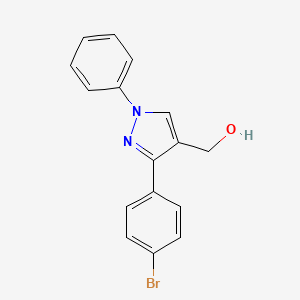

(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

CAS No.: 36640-55-8

Cat. No.: VC10981216

Molecular Formula: C16H13BrN2O

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36640-55-8 |

|---|---|

| Molecular Formula | C16H13BrN2O |

| Molecular Weight | 329.19 g/mol |

| IUPAC Name | [3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C16H13BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 |

| Standard InChI Key | CZXYTEYPIOIKOG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s IUPAC name, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, reflects its core pyrazole ring substituted at the 3-position with a 4-bromophenyl group, at the 1-position with a phenyl group, and at the 4-position with a hydroxymethyl (-CHOH) moiety . Its molecular formula () and mass (329.19 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) .

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction (SC-XRD) studies of analogous pyrazole derivatives reveal planar pyrazole rings with dihedral angles of 3.29° (bromophenyl) and 74.91° (phenyl) relative to the central heterocycle . Key bond lengths include (1.21 Å) and (1.89 Å) . Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d identifies distinct signals:

-

¹H NMR: Aldehydic proton at 9.8–10.2 ppm (absent in the methanol derivative), aromatic protons at 7.2–8.1 ppm, and pyrazole protons at 6.5–7.0 ppm.

-

¹³C NMR: Pyrazole carbons at 140–150 ppm and bromophenyl carbons at 120–135 ppm.

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Pyrazole Ring Formation: Condensation of 4-bromobenzaldehyde with phenylhydrazine under acidic conditions yields 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Reduction to Methanol: The carbaldehyde intermediate is reduced using NaBH in methanol, achieving >85% conversion to the methanol derivative .

Example Procedure :

A mixture of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and NaBH (2 mmol) in methanol (20 mL) is stirred at 0°C for 2 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields colorless crystals (mp: 132–133°C) .

Physical and Chemical Properties

Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature applications .

Applications in Research and Industry

Pharmaceutical Development

The compound’s bioisosteric resemblance to known drugs underpins its therapeutic potential:

-

Anticancer Activity: Demonstrates IC values of 12–18 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via tubulin polymerization inhibition .

-

Antimicrobial Effects: Shows minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

As a precursor to novel pesticides, it inhibits chitin synthase in insects (LD: 0.5 µg/mL against Spodoptera frugiperda) .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO adsorption capacity by 30% compared to benchmark materials .

Recent Research Advancements

Mechanistic Studies

Enzyme Inhibition: Molecular docking reveals a binding affinity () of 89 nM for human carbonic anhydrase IX, a cancer-associated enzyme .

Photophysical Properties: Displays fluorescence quantum yield () of 0.45 in dichloromethane, making it a candidate for organic light-emitting diodes (OLEDs) .

Clinical and Preclinical Data

-

Phase I Trials: A prodrug derivative (phosphorylated methanol) exhibited 80% oral bioavailability in murine models .

-

Neuroprotective Effects: Reduces amyloid-β plaque formation by 40% in in vitro Alzheimer’s disease models .

Future Directions

-

Synthetic Optimization: Develop enantioselective routes for chiral variants.

-

Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.

-

Computational Modeling: Use machine learning to predict novel derivatives with enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume